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Introduction
In the landscape of modern pharmaceutical development, the strategic selection of molecular

building blocks is a cornerstone of successful drug design. Heterocyclic compounds, in

particular, form the structural core of a vast number of therapeutic agents. Among these, 1-(3,5-
Dichloropyridin-4-yl)piperazine (CAS No: 175277-80-2) has emerged as a critical

intermediate. Its unique architecture, which combines a dichloropyridinyl moiety with a

piperazine ring, presents a versatile and highly functionalized scaffold for medicinal chemists.

[1]

The piperazine ring is a privileged structure in medicinal chemistry, frequently incorporated to

enhance physicochemical properties such as aqueous solubility, modulate pharmacokinetic

profiles, or to serve as a linker between different pharmacophoric elements.[2][3] When

coupled with the electronically distinct dichloropyridine system, it creates a molecule primed for

further chemical modification. This guide provides an in-depth technical overview of the core

chemical properties, synthesis, reactivity, and applications of 1-(3,5-Dichloropyridin-4-
yl)piperazine, tailored for researchers, scientists, and professionals in drug development.
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The fundamental physical and chemical characteristics of a compound govern its behavior in

both synthetic and biological systems. The properties of 1-(3,5-Dichloropyridin-4-
yl)piperazine are summarized below.

Property Value Source

CAS Number 175277-80-2 [1]

Molecular Formula C₉H₁₁Cl₂N₃ [4]

Molecular Weight 232.11 g/mol [4]

Monoisotopic Mass 231.033 Da [4]

Appearance
White to off-white solid

(Typical)
General Knowledge

Predicted XlogP 1.6 [4]

Purity Typically >95% or >98% [1]

Synthesis and Reactivity
Core Synthesis: Nucleophilic Aromatic Substitution
(SNAr)
The primary route for synthesizing 1-(3,5-Dichloropyridin-4-yl)piperazine is through a

nucleophilic aromatic substitution (SNAr) reaction. This mechanism is predicated on the

reaction between an electron-deficient aromatic ring and a nucleophile.

Causality of the Reaction: The precursor, 3,4,5-trichloropyridine, is highly susceptible to

nucleophilic attack, particularly at the C4 position. The electron-withdrawing effect of the ring

nitrogen, combined with the inductive effects of the three chlorine atoms, significantly lowers

the electron density of the pyridine ring. The C4 position is most activated because the

negative charge of the intermediate (Meisenheimer complex) can be effectively delocalized

onto the electronegative ring nitrogen. Piperazine, with its secondary amine nitrogens, serves

as a potent nucleophile that preferentially attacks this C4 position to displace a chloride ion.[5]
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Caption: Synthetic workflow for 1-(3,5-Dichloropyridin-4-yl)piperazine.

Representative Experimental Protocol
This protocol is a representative methodology. Researchers must optimize conditions based on

laboratory-specific equipment and reagent purity. Always perform a thorough risk assessment

before commencing.

Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic

stirrer, reflux condenser, and a nitrogen inlet, add 3,4,5-trichloropyridine (1.0 eq).

Reagent Addition: Add anhydrous piperazine (1.5-2.0 eq) and a suitable solvent such as

acetonitrile or N,N-Dimethylformamide (DMF). The excess piperazine can also act as a base

to neutralize the HCl byproduct. Alternatively, an inorganic base like potassium carbonate

(K₂CO₃) can be added.
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Reaction Execution: Heat the reaction mixture to 80-100 °C and stir under a nitrogen

atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) or

Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up: Once the starting material is consumed, cool the mixture to room temperature. If a

solid precipitate (piperazine hydrochloride) has formed, it can be filtered off. The filtrate is

then concentrated under reduced pressure.

Purification: The crude residue is partitioned between water and an organic solvent like ethyl

acetate or dichloromethane. The organic layer is washed with brine, dried over anhydrous

sodium sulfate (Na₂SO₄), filtered, and concentrated. The final product can be purified by

column chromatography on silica gel or by recrystallization to yield 1-(3,5-Dichloropyridin-
4-yl)piperazine as a solid.

Reactivity Profile
The resulting molecule possesses two key points for subsequent chemical elaboration:

Piperazine N-H: The secondary amine of the piperazine ring is the most common site for

further functionalization. It readily undergoes N-alkylation, N-acylation, reductive amination,

and other coupling reactions, allowing for the attachment of diverse side chains and

pharmacophores.

Pyridine Ring: The two remaining chlorine atoms on the pyridine ring are relatively

deactivated to further SNAr reactions but can be functionalized using cross-coupling

methodologies (e.g., Suzuki, Buchwald-Hartwig) under appropriate catalytic conditions.

Applications in Drug Discovery and Medicinal
Chemistry
The structural features of 1-(3,5-Dichloropyridin-4-yl)piperazine make it a highly valuable

scaffold in the design of novel therapeutic agents, particularly for targets within the central

nervous system (CNS).[6] Many piperazine-containing drugs exhibit activity as antipsychotics,

antidepressants, and anxiolytics.[6][7]
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Scaffold for Library Synthesis: The reactive N-H group allows for the rapid synthesis of large

libraries of analogues for high-throughput screening.

Bioisosteric Replacement: The dichloropyridine moiety can serve as a bioisostere for other

aromatic systems, such as a dichlorophenyl ring, offering a way to modulate electronic

properties, metabolism, and target engagement.

Improved Pharmacokinetics: The basic nitrogen of the piperazine ring is often protonated at

physiological pH, which can enhance aqueous solubility and improve oral bioavailability—a

critical parameter in drug development.[2]

1-(3,5-Dichloropyridin-4-yl)piperazine
(Scaffold)

N-Alkylation N-Acylation Cross-Coupling
(on Pyridine Ring)

Functionalized Intermediate A Functionalized Intermediate B Functionalized Intermediate C

Active Pharmaceutical Ingredient (API)
(e.g., Kinase Inhibitor, GPCR Ligand)

Click to download full resolution via product page

Caption: Role as a versatile scaffold in API synthesis.

Spectral Data Analysis
While specific experimental spectra for this compound are not widely published, its structure

allows for reliable prediction of its key spectral features.
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¹H NMR: The spectrum is expected to be relatively simple.

A singlet in the aromatic region (δ 8.0-8.5 ppm) corresponding to the two equivalent

protons (H2, H6) on the pyridine ring.

Two distinct triplets in the aliphatic region (δ 3.0-3.5 ppm), each integrating to 4 protons,

corresponding to the two sets of non-equivalent -CH₂- groups of the piperazine ring.

A broad singlet (δ 1.5-2.5 ppm) for the N-H proton, which may exchange with D₂O.

¹³C NMR:

Signals for the pyridine carbons, with the carbon bearing the piperazine (C4) shifted

downfield, and the chlorine-bearing carbons (C3, C5) also significantly shifted.

Two signals for the piperazine carbons, corresponding to the carbons adjacent to the

pyridine ring and those adjacent to the N-H group.[8]

Mass Spectrometry (MS):

The mass spectrum will show a characteristic isotopic pattern for a molecule containing

two chlorine atoms. The molecular ion peak (M⁺) will be accompanied by an (M+2) peak of

approximately 65% the intensity of M⁺, and an (M+4) peak of approximately 10% intensity.

Predicted adducts include [M+H]⁺ at m/z 232.04028.[4]

Safety and Handling
As a chemical intermediate, 1-(3,5-Dichloropyridin-4-yl)piperazine requires careful handling

in a controlled laboratory environment. While a specific Safety Data Sheet (SDS) must be

consulted from the supplier, general precautions for this class of compounds include:

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat,

chemical-resistant gloves, and safety glasses or goggles.[9][10]

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to

avoid inhalation of dust or vapors.[9][11]
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Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

[9][10]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away

from incompatible materials such as strong oxidizing agents.[12]

Disposal: Dispose of contents and container in accordance with local, regional, and national

regulations at an approved waste disposal plant.[9][10]

Conclusion
1-(3,5-Dichloropyridin-4-yl)piperazine stands out as a high-value, strategic intermediate for

pharmaceutical research and development. Its straightforward synthesis, well-defined points of

reactivity, and the proven utility of its constituent pharmacophores provide chemists with a

reliable and versatile platform for innovation. Understanding its core chemical properties is

essential for leveraging this scaffold to its full potential in the quest for novel and effective

therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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